molecular formula C18H19N3O4S B2968349 N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 887216-07-1

N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2968349
CAS No.: 887216-07-1
M. Wt: 373.43
InChI Key: VDLQIATYPWQUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a carboxamide group at position 6, substituted with a 3,4-dimethoxyphenethyl moiety, and a methyl group at position 2. Its structural uniqueness lies in the electron-rich aromatic substituents and the hydrogen-bonding capacity of the carboxamide group, which may influence bioactivity and physicochemical properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-10-21-17(23)13(9-20-18(21)26-11)16(22)19-7-6-12-4-5-14(24-2)15(8-12)25-3/h4-5,8-10H,6-7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLQIATYPWQUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and therapeutic applications.

Molecular Structure

  • Molecular Formula : C17H17N3O5S
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 898431-62-4

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenethyl group is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H17N3O5S
Molecular Weight375.4 g/mol
CAS Number898431-62-4

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have garnered attention for their antitumor properties. Research indicates that compounds within this class exhibit significant inhibitory effects on cancer cell proliferation. For instance, studies have shown that derivatives of thiazolo[3,2-a]pyrimidine can inhibit the replication of cancer cells in vitro .

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, it may target pathways related to the regulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell division .

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence suggesting neuroprotective effects. Compounds similar to this compound have been reported to enhance brain-derived neurotrophic factor (BDNF) levels in animal models of neurodegenerative diseases . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Recent studies have also pointed to antimicrobial properties associated with thiazolo[3,2-a]pyrimidine derivatives. These compounds have shown efficacy against various bacterial strains and fungi, indicating their potential as new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of thiazolo[3,2-a]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells.

Case Study 2: Neuroprotective Properties

A separate investigation assessed the neuroprotective effects of the compound in a rat model of induced neurodegeneration. The administration of this compound resulted in a significant increase in BDNF levels compared to control groups. Behavioral tests indicated improved cognitive function post-treatment.

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have demonstrated antitumor properties, with research indicating that compounds in this class can significantly inhibit cancer cell proliferation. These compounds may inhibit the replication of cancer cells in vitro. The mechanism of action may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis, potentially targeting pathways related to the regulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell division.

Case Study: In a study of the antitumor efficacy of thiazolo[3,2-a]pyrimidine derivatives, the compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, especially in breast and lung cancer cells.

Neuroprotective Effects

Evidence suggests that this compound may have neuroprotective effects, as similar compounds have been reported to enhance brain-derived neurotrophic factor (BDNF) levels in animal models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's diseases.

Case Study: An investigation of the neuroprotective effects of the compound in a rat model of induced neurodegeneration showed that administration of the compound resulted in a significant increase in BDNF levels compared to control groups, and behavioral tests indicated improved cognitive function post-treatment.

Antimicrobial Activity

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The thiazolo[3,2-a]pyrimidine core is shared across multiple derivatives, but substituents at positions 2, 5, and 6 dictate functional differences. Key analogs include:

Table 1: Substituent Comparison
Compound Name (CAS/Reference) R5 Substituent R6 Substituent R2 Substituent Notable Features
Target Compound 4-Methoxyphenyl N-(3,4-dimethoxyphenethyl)carboxamide Methyl Enhanced H-bonding via carboxamide
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-... () 2-Chlorophenyl Ethyl carboxylate Morpholinomethyl Antimicrobial activity
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-... () 3-Chloro-4-methoxyphenyl Carboxamide (3-Cl-4-MeO-phenyl) 2,3-Dimethyl Halogen substituent for enhanced binding
Ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-... () 4-(Dimethylamino)phenyl Ethyl carboxylate Complex benzylidene Electron-donating dimethylamino group
Key Observations :
  • Position 5 : Electron-donating groups (e.g., methoxy in the target compound) may improve membrane permeability, while electron-withdrawing groups (e.g., chloro in ) enhance electrophilic interactions .
  • Position 2: Methyl groups (target compound) reduce steric hindrance, whereas bulkier substituents (e.g., morpholinomethyl in ) may influence conformational flexibility .

Physicochemical and Crystallographic Properties

  • Conformational Analysis : X-ray studies () reveal that the thiazolo[3,2-a]pyrimidine ring adopts a puckered boat conformation, with deviations up to 0.224 Å from planarity. The target compound’s 3,4-dimethoxyphenethyl group may induce distinct packing via C–H···O interactions, as seen in similar structures .
  • Hydrogen Bonding : The carboxamide group in the target compound enables bifurcated hydrogen bonds (as in ), contrasting with ester-based analogs that rely on weaker van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.